Methyl9-Hydroxynon-4-enoate

Description

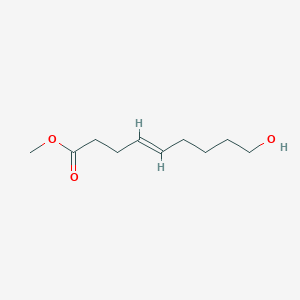

Methyl 9-hydroxynon-4-enoate is a methyl ester derivative of a hydroxynonenoic acid. It features a hydroxyl group at the 9th carbon and a double bond at the 4th position of a nine-carbon chain.

Properties

CAS No. |

87238-54-8 |

|---|---|

Molecular Formula |

C₁₀H₁₈O₃ |

Molecular Weight |

186.25 |

Synonyms |

(E)-9-Hydroxy-4-nonenoic Acid Methyl Ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl9-Hydroxynon-4-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-9-hydroxynon-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (E)-9-hydroxynon-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl9-Hydroxynon-4-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-9-oxonon-4-enoate.

Reduction: The double bond can be reduced to form methyl 9-hydroxynonanoate.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed:

Oxidation: Methyl (E)-9-oxonon-4-enoate.

Reduction: Methyl 9-hydroxynonanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl9-Hydroxynon-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-9-hydroxynon-4-enoate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The presence of the hydroxyl group and the double bond allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with partial structural or functional similarities to methyl 9-hydroxynon-4-enoate. Below is a comparative analysis based on available

Methyl 9-(Oxiran-2-yl)nonanoate (CAS 22663-09-8)

- Structure : Features an epoxide (oxirane) group at the 9th position instead of a hydroxyl group. The ester moiety and nine-carbon chain are retained .

- Molecular Formula: C₁₂H₂₂O₃ (vs. C₁₀H₁₈O₃ for methyl 9-hydroxynon-4-enoate).

- Key Properties :

- Functional Group Impact : The epoxide group introduces reactivity toward nucleophiles (e.g., ring-opening reactions), whereas a hydroxyl group would enable hydrogen bonding and oxidation reactions.

(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate 9

- Structure: A shorter-chain ester (butanoate vs. nonenoate) with a 4-methoxybenzyl-protected hydroxyl group at the 3rd position .

- Synthesis : Produced via multi-step reactions involving chiral intermediates and protective groups (e.g., 4-methoxybenzyl chloride). Yields range from 80–94% .

- Applications: Likely used in asymmetric synthesis due to its chiral center, contrasting with the unsaturated backbone of methyl 9-hydroxynon-4-enoate.

3-Hydroxy-9(Z)-Octadecenoylcarnitine

- Structure : A long-chain (18-carbon) hydroxy fatty acid conjugated with carnitine. Features a hydroxyl group at the 3rd position and a double bond at the 9th carbon .

- Biological Relevance : Carnitine conjugates are critical for fatty acid metabolism, unlike methyl esters, which are typically synthetic intermediates.

Functional and Structural Analysis Table

Research Findings and Limitations

- Synthetic Challenges: The synthesis of methyl 9-hydroxynon-4-enoate would likely require stereoselective hydroxylation at C9 and control over double bond geometry (cis/trans), as seen in related compounds like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate .

- Reactivity Differences: Compared to methyl 9-(oxiran-2-yl)nonanoate, the hydroxyl group in methyl 9-hydroxynon-4-enoate would increase polarity (lower XLogP3) and enable derivatization (e.g., acetylation, glycosylation) .

- Data Gaps: No experimental data (e.g., NMR, MS) or biological activity for methyl 9-hydroxynon-4-enoate are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.